2-[(butylamino)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C13H18N3O It is a derivative of quinazolinone, a bicyclic compound that is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of quinazolinone derivatives with butylamine. One common method includes the condensation of 2-chloro-3,4-dihydroquinazolin-4-one with butylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds .
Scientific Research Applications
2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one
- 2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one
- 2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one
Uniqueness
2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific butylamino group, which may confer distinct biological activities and chemical properties compared to its analogs. The length and structure of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(butylaminomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17) |
InChI Key |
HQSGFHJVZVPXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.